molecular formula C10H8ClN3 B1630960 5-(4-Chlorophenyl)pyrimidin-4-amine CAS No. 35202-25-6

5-(4-Chlorophenyl)pyrimidin-4-amine

Cat. No. B1630960
CAS RN: 35202-25-6
M. Wt: 205.64 g/mol
InChI Key: KGDRSRGXGBIWDQ-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C10H8ClN3 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .


Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .


Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a 4-chlorophenyl group . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .


Chemical Reactions Analysis

In the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc was used .


Physical And Chemical Properties Analysis

“5-(4-Chlorophenyl)pyrimidin-4-amine” has a molecular weight of 205.644 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Liu, He, Ren, and Ding (2006) explored the synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one, which involved a reaction with 4-chlorophenyl isocyanate, a component related to 5-(4-Chlorophenyl)pyrimidin-4-amine. This process is significant for the creation of compounds with potential pharmacological activities (Liu et al., 2006).

Antiallergy Activity

  • Suzuki, Miwa, Aibara, Kanno, Tsubokawa, Ryokawa, Tsukada, and Isoda (1992) synthesized derivatives of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, which were evaluated for their antiallergic activities. This research highlights the potential of pyrimidine derivatives, closely related to 5-(4-Chlorophenyl)pyrimidin-4-amine, in allergy treatment (Suzuki et al., 1992).

Quantum Chemical Characterization

  • Traoré, Bamba, Ziao, Affi, and Koné (2017) conducted a quantum chemical study on hydrogen bonding in pyrimidine compounds, including 4-(4-chlorophenyl)-6-(furan-2-yl) pyrimidin-2-amine, which is structurally similar to 5-(4-Chlorophenyl)pyrimidin-4-amine. This research provides insights into the molecular interactions that could influence the biological activity of such compounds (Traoré et al., 2017).

Insecticidal Activity

  • Ismail, Madkour, Salem, Mohamed, and Aly (2021) explored the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and evaluated their insecticidal activity. This study underscores the potential use of pyrimidine compounds in agricultural applications (Ismail et al., 2021).

Anticancer Activity

  • Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, and Shi Juan (2015) synthesized a compound structurally similar to 5-(4-Chlorophenyl)pyrimidin-4-amine and evaluated its moderate anticancer activity. This research contributes to the understanding of pyrimidine derivatives as potential therapeutic agents in cancer treatment (Lu Jiu-fu et al., 2015).

Antimicrobial and Antifungal Effects

  • Jafar, Al-Dahmoshi, Almamoori, Al-Khafajii, and Al-Masoudi (2013) synthesized new pyrimidine derivatives and evaluated their inhibitory activity against various microbial strains. The findings illustrate the potential of pyrimidine compounds in developing new antimicrobial treatments (Jafar et al., 2013).

Antihypertensive Activity

  • Bennett, Blankley, Fleming, Smith, and Tessman (1981) investigated the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, showcasing the potential of pyrimidine derivatives in treating hypertension (Bennett et al., 1981).

HIV and Kinesin Eg5 Inhibition

  • Al-Masoudi, Kassim, and Abdul-Reda (2014) synthesized pyrimidine derivatives and evaluated their activity against HIV-1 and HIV-2, as well as their inhibition of kinesin Eg5. This study opens avenues for using pyrimidine derivatives in antiviral and anticancer therapies (Al-Masoudi et al., 2014).

Microwave-Accelerated Synthesis

  • Zong, Gu, Zhang, Jin, and Sun (2018) developed a novel microwave-accelerated method for synthesizing pyrido[2,3-d]pyrimidin-4-amine derivatives, demonstrating a time-saving and high-yield approach for the production of such compounds (Zong et al., 2018).

Structural and Bonding Analysis

  • Sherlin, Vijayakumar, Binoy, Roy, and Jayakumar (2018) analyzed the structural, bonding, and spectral properties of an antimalarial drug structurally related to 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine. Their study provided insights into the molecular interactions and reactivity of such compounds, enhancing understanding of their potential medicinal applications (Sherlin et al., 2018).

Anticancer Agent Design

  • Rashid, Husain, Shaharyar, Mishra, Hussain, and Afzal (2014) designed and synthesized new pyrimidine derivatives with anticancer potential. Their work involved testing these compounds against various cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer therapy (Rashid et al., 2014).

properties

IUPAC Name

5-(4-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDRSRGXGBIWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294522
Record name 5-(4-Chlorophenyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Chlorophenyl)pyrimidin-4-amine

CAS RN

35202-25-6
Record name 5-(4-Chlorophenyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35202-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hoarau, J Vanichtanankul… - Journal of Enzyme …, 2021 - Taylor & Francis
In various malaria-endemic regions, the appearance of resistance has precluded the use of pyrimidine-based antifolate drugs. Here, a three-step fragment screening was used to …
Number of citations: 7 www.tandfonline.com

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